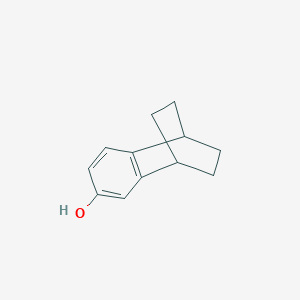

1,2,3,4-Tetrahydro-1,4-ethano-naphthalen-6-ol

Description

Properties

IUPAC Name |

tricyclo[6.2.2.02,7]dodeca-2(7),3,5-trien-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c13-10-5-6-11-8-1-3-9(4-2-8)12(11)7-10/h5-9,13H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNTGZDTYVFUSMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCC1C3=C2C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52960-98-2 | |

| Record name | tricyclo[6.2.2.0,2,7]dodeca-2,4,6-trien-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Diene and Dienophile Selection

- Diene : Cyclopentadiene or 1,3-butadiene derivatives are commonly used due to their high reactivity in cycloadditions.

- Dienophile : Quinones or maleic anhydride derivatives introduce oxygenated functional groups, which can later be reduced or oxidized. For example, reacting cyclopentadiene with 1,4-naphthoquinone forms a bicyclic diketone precursor.

Post-Cycloaddition Modifications

The Diels-Alder adduct undergoes sequential transformations:

- Selective Reduction : Hydrogenation of the diketone to a diol using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

- Dehydration : Acid-catalyzed dehydration (e.g., with p-toluenesulfonic acid) forms a tetralone intermediate.

- Hydroxylation : Oxidation of a methyl group adjacent to the bridgehead using pyridinium chlorochromate (PCC) introduces the hydroxyl moiety.

Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Diels-Alder Reaction | Cyclopentadiene, 1,4-naphthoquinone, 80°C | 65–75 |

| Ketone Reduction | NaBH4, ethanol, 0°C | 85 |

| Dehydration | p-TsOH, toluene, reflux | 90 |

Birch Reduction Followed by Bridge Formation

Birch reduction of naphthalene derivatives provides a route to 1,4-dihydronaphthalene intermediates, which can be functionalized to install the ethano bridge.

Birch Reduction Protocol

Demethylation to Hydroxyl Group

The methoxy group is cleaved using boron tribromide (BBr3) in dichloromethane at −78°C, yielding the target alcohol.

Critical Parameters

- Temperature control during Birch reduction (−33°C) prevents over-reduction.

- Anhydrous conditions are essential to avoid side reactions during demethylation.

Epoxide Ring-Opening Strategy

Epoxidation of dihydronaphthalene derivatives followed by ring-opening reactions offers a pathway to introduce hydroxyl groups regioselectively.

Epoxidation and Reduction

- Epoxidation : 1,4-Dihydronaphthalene is treated with m-chloroperbenzoic acid (m-CPBA) to form an epoxide.

- Reduction : Lithium aluminum hydride (LiAlH4) reduces the epoxide to a vicinal diol.

- Oxidation-Reduction Sequence : Selective oxidation of one alcohol to a ketone (using PCC) followed by reduction (NaBH4) yields the secondary alcohol at position 6.

Advantages :

- High stereochemical control via epoxide ring-opening.

- Tunable oxidation states enable functional group interconversion.

Asymmetric Catalysis for Enantioselective Synthesis

Dynamic kinetic resolution (DKR) methods, as demonstrated in patent CN106397139A, enable enantioselective synthesis of bicyclic alcohols.

Hydrogenation of Tetralone Precursors

Hydrolysis and Purification

The acylated intermediate is hydrolyzed using lithium hydroxide (LiOH) in tetrahydrofuran (THF), followed by column chromatography to isolate the enantiopure product.

Industrial Applicability :

- Scalable to multi-kilogram batches.

- Cost-effective compared to noble metal-catalyzed asymmetric hydrogenation.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | ee (%) | Scalability |

|---|---|---|---|---|

| Diels-Alder | Cycloaddition, reduction | 70 | N/A | Moderate |

| Birch Reduction | Reduction, alkylation | 60 | N/A | High |

| Epoxide Ring-Opening | Epoxidation, reduction | 75 | N/A | Low |

| Asymmetric Catalysis | Hydrogenation, DKR | 85 | >95 | High |

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-1,4-ethano-naphthalen-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, H2O2

Reduction: LiAlH4, NaBH4

Substitution: Cl2, Br2, HNO3

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Saturated hydrocarbons

Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1,2,3,4-tetrahydro-1,4-ethano-naphthalen-6-ol is , with a molecular weight of approximately 174.24 g/mol. Its structure features a bicyclic framework that contributes to its unique chemical behavior and solubility properties.

Solvent Use

1,2,3,4-Tetrahydro-1,4-ethano-naphthalen-6-ol is primarily utilized as a solvent due to its excellent dissolving properties for various organic compounds. It is effective in dissolving fats, oils, waxes, and resins. The compound is particularly noted for:

- High-grade lacquers : It enhances flow and gloss in lacquer formulations and improves adhesion between paint layers .

- Herbicides : The compound serves as a solvent in agricultural formulations .

Chemical Synthesis

The compound acts as an intermediate in the synthesis of other chemicals. It is involved in:

- Production of decahydronaphthalene : This is significant for the manufacture of various industrial chemicals .

- Coal liquefaction : It functions as a hydrogen-carrying solvent during the conversion of coal into liquid fuels .

Case Study 1: Use in Lacquer Formulations

Research indicates that the incorporation of 1,2,3,4-tetrahydro-1,4-ethano-naphthalen-6-ol into lacquer formulations significantly improves the physical properties of the final product. A study conducted by Degussa AG highlighted its role in enhancing gloss and adhesion properties compared to other solvents .

Case Study 2: Agricultural Applications

In agricultural chemistry, this compound has been evaluated for its efficacy as a solvent for herbicides. Its ability to dissolve active ingredients enhances the bioavailability and effectiveness of these formulations .

Data Table: Summary of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Solvent | High-grade lacquers | Enhances flow and gloss |

| Herbicides | Improves solubility of active ingredients | |

| Chemical Synthesis | Intermediate for decahydronaphthalene | Key component in industrial chemical production |

| Hydrogen-carrying solvent in coal liquefaction | Facilitates conversion processes | |

| Pharmaceuticals | Potential use in thrombopoietin mimetics | Enhances platelet production |

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-1,4-ethano-naphthalen-6-ol involves its interaction with specific molecular targets and pathways. It can act as an enzyme substrate or inhibitor, modulating biochemical pathways and affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of 1,2,3,4-Tetrahydro-1,4-ethano-naphthalen-6-ol with related compounds:

Key Differences and Implications

Bridging Patterns: The ethano bridge in the target compound creates a bicyclic system distinct from the dimethano bridges in 1,4:5,8-Dimethanonaphthalen-2-ol, which form a tricyclic architecture .

Functional Groups :

- The hydroxyl group at C6 in the target contrasts with the C2 hydroxyl in 6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol, which may alter hydrogen-bonding interactions and solubility .

- Methoxy and alkyl substituents in 6-Methoxy-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene increase hydrophobicity compared to the target’s hydroxyl group .

Stereochemical Complexity: Bridged systems like the target and 1,4:5,8-Dimethanonaphthalen-2-ol exhibit stereoisomerism due to fused rings, whereas non-bridged analogs (e.g., 5,6,7,8-Tetrahydro-1,4-naphthalenediol) have simpler stereochemical profiles .

Physicochemical Properties

- Hydroxyl positioning (C6 vs. C2) influences acidity; C6 -OH may exhibit lower pKa than C2 -OH due to resonance stabilization differences .

Biological Activity

1,2,3,4-Tetrahydro-1,4-ethano-naphthalen-6-ol (CAS Number: 52960-98-2) is a bicyclic compound with the molecular formula and a molecular weight of 174.24 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula :

- Molecular Weight : 174.24 g/mol

- CAS Number : 52960-98-2

Biological Activity Overview

Research indicates that 1,2,3,4-Tetrahydro-1,4-ethano-naphthalen-6-ol exhibits various biological activities, including:

Anticancer Activity

Studies have shown that derivatives of ethanoanthracenes, structurally related to 1,2,3,4-Tetrahydro-1,4-ethano-naphthalen-6-ol, demonstrate significant antiproliferative effects against cancer cell lines. For instance:

- Chronic Lymphocytic Leukemia (CLL) : Compounds with similar structures have shown sub-micromolar activity in CLL cell lines with mean GI50 values around 0.245 µM .

- Burkitt’s Lymphoma : The same class of compounds has effectively reduced cell viability in Burkitt lymphoma cell lines .

Antimicrobial Activity

The compound has also been investigated for its antibacterial properties:

- Gram-positive Bacteria : It has shown activity against Staphylococcus aureus and other Gram-positive bacteria with minimum inhibitory concentration (MIC) values ranging from 3.2 to 3.9 μg/mL .

The biological activity of 1,2,3,4-Tetrahydro-1,4-ethano-naphthalen-6-ol may be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It can inhibit certain enzymes involved in cancer proliferation.

- Receptor Modulation : Similar compounds have been reported to modulate cannabinoid receptors and other signaling pathways relevant to cancer and inflammation .

Study on Antiproliferative Effects

A significant study focused on the synthesis and evaluation of ethanoanthracene derivatives demonstrated their potential as lead compounds for developing new chemotherapeutics targeting CLL. The findings indicated that structural modifications could enhance their efficacy against cancer cells .

Antimicrobial Evaluation

In another study assessing the antimicrobial properties of related compounds, it was found that specific derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria. The compounds were noted for their low toxicity and favorable pharmacokinetic profiles .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Target Organism/Cell Line | MIC/IC50 Value |

|---|---|---|---|

| Ethanoanthracene Derivative A | Antiproliferative | CLL Cell Lines | 0.245 µM |

| Ethanoanthracene Derivative B | Antiproliferative | Burkitt’s Lymphoma | <10 µM |

| Compound C | Antibacterial | Staphylococcus aureus | 3.2 - 3.9 μg/mL |

| Compound D | Antimicrobial | E. coli | Not specified |

Q & A

Q. What methodologies validate computational models against experimental data for this compound?

- Methodological Answer : Compare DFT-derived geometries with X-ray crystallography data (if available). Validate thermodynamic properties (e.g., enthalpy of formation) using bomb calorimetry. Machine learning algorithms (e.g., Random Forests) predict synthetic yields from historical data, iteratively refining models with new experimental results () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.